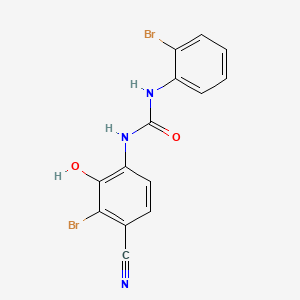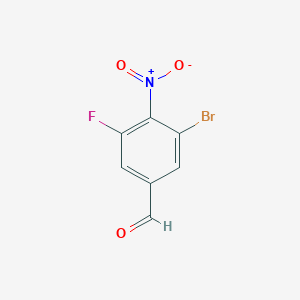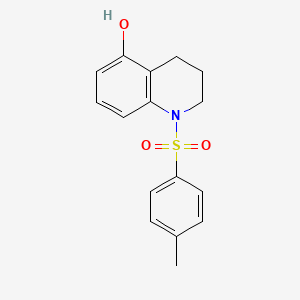
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 5th position of the tetrahydroquinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-5-ol. One common method includes the reaction of 1,2,3,4-tetrahydroquinolin-5-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the tosyl group or to modify the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-tosylated or modified tetrahydroquinoline derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The tosyl group and the hydroxyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth, apoptosis, and immune response .
Comparaison Avec Des Composés Similaires
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:
- 1-Benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness: The presence of the tosyl group and the hydroxyl group at specific positions in this compound imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17NO3S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-5-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-3-4-14-15(17)5-2-6-16(14)18/h2,5-10,18H,3-4,11H2,1H3 |
Clé InChI |
PKHSNEFCIKXFIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


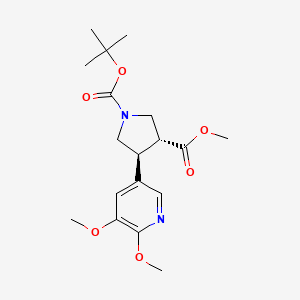
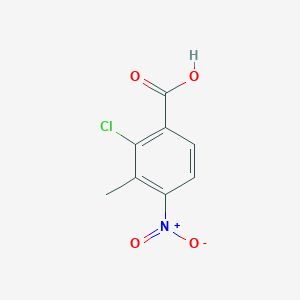
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
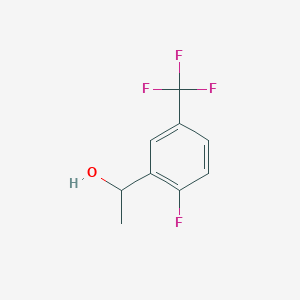

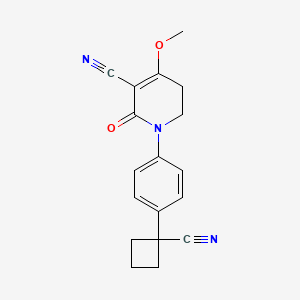
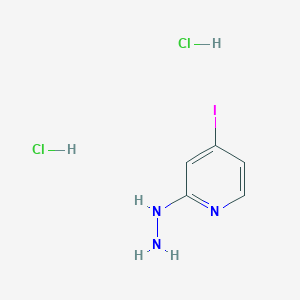

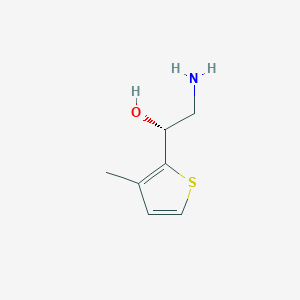
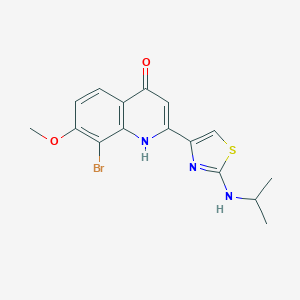
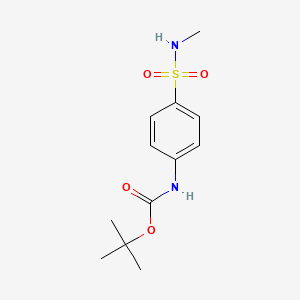
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
